
(5-Bromonorpinan-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromonorpinan-1-yl)methanol is an organic compound that belongs to the class of brominated alcohols It is characterized by the presence of a bromine atom attached to the norpinan ring structure, with a hydroxymethyl group (-CH2OH) attached to the first carbon of the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromonorpinan-1-yl)methanol typically involves the bromination of norpinan-1-ylmethanol. One common method is the reaction of norpinan-1-ylmethanol with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the norpinan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.
化学反応の分析
Types of Reactions
(5-Bromonorpinan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding norpinan-1-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of (5-Bromonorpinan-1-yl)aldehyde or (5-Bromonorpinan-1-yl)carboxylic acid.
Reduction: Formation of norpinan-1-ylmethanol.
Substitution: Formation of various substituted norpinan derivatives, depending on the nucleophile used.
科学的研究の応用
(5-Bromonorpinan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Bromonorpinan-1-yl)methanol involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxymethyl group allows for specific interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
(5-Bromopyrid-2-yl)methanol: Similar structure with a bromine atom and hydroxymethyl group attached to a pyridine ring.
(5-Bromopyrimidine-2-yl)methanol: Contains a bromine atom and hydroxymethyl group attached to a pyrimidine ring.
(5-Bromoindole-2-yl)methanol: Features a bromine atom and hydroxymethyl group attached to an indole ring.
Uniqueness
(5-Bromonorpinan-1-yl)methanol is unique due to its norpinan ring structure, which imparts distinct chemical and physical properties compared to other brominated alcohols. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry, where the norpinan scaffold can provide advantages in terms of stability and reactivity.
特性
分子式 |
C8H13BrO |
|---|---|
分子量 |
205.09 g/mol |
IUPAC名 |
(5-bromo-1-bicyclo[3.1.1]heptanyl)methanol |
InChI |
InChI=1S/C8H13BrO/c9-8-3-1-2-7(4-8,5-8)6-10/h10H,1-6H2 |
InChIキー |
RIORRNJKBFTGJO-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC(C1)(C2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


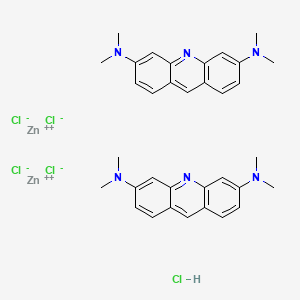
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
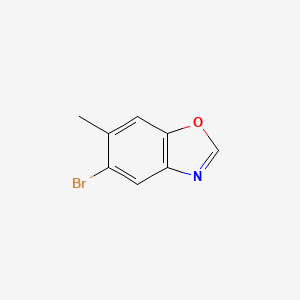
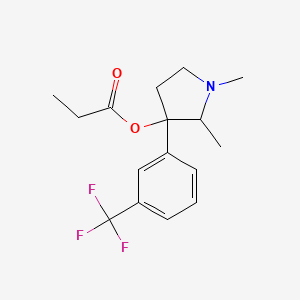
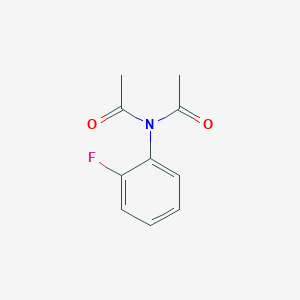
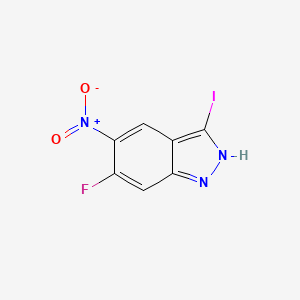

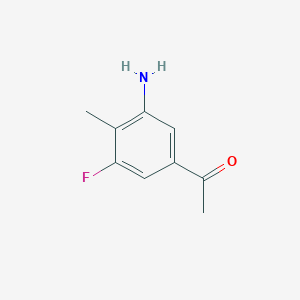
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)
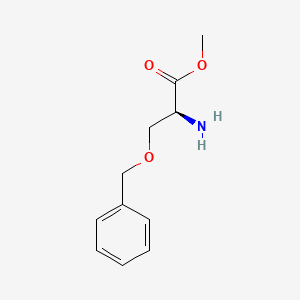

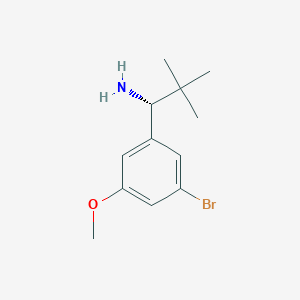
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
